molecular formula C12H20N4 B567000 N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine CAS No. 1359705-77-3

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B567000
CAS No.: 1359705-77-3
M. Wt: 220.32
InChI Key: OQDTXZAMLUTVLL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine (CAS 1359705-77-3) is a high-purity chemical intermediate engineered for advanced drug discovery and medicinal chemistry research. This compound features a strategic molecular architecture combining a dimethylaminopyrimidine head with a piperidinylmethyl tail, a scaffold frequently investigated in the development of protein kinase inhibitors . The aminopyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic adenine and act as a key hinge-binding motif in enzyme active sites . This makes the compound a valuable template for designing novel inhibitors targeting serine/threonine and tyrosine kinases, which are pivotal in oncology research . The piperidine moiety further enhances its utility by providing a three-dimensional vector for exploring hydrophobic pockets and improving metabolic stability . This reagent is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N,N-dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-16(2)12-14-7-5-11(15-12)8-10-4-3-6-13-9-10/h5,7,10,13H,3-4,6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDTXZAMLUTVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856587
Record name N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359705-77-3
Record name N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine in the presence of a base to form 4-(piperidin-3-ylmethyl)pyrimidine. This intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid or other methylating agents under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has shown promise as a lead compound in drug development due to its potential to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical signaling pathways, influencing cellular processes related to proliferation and survival .

Potential Applications:

  • Protein Kinase Inhibition: Studies indicate that this compound may act as an inhibitor of specific protein kinases, which are crucial for various cellular signaling pathways. This suggests its utility in therapeutic contexts where kinase activity is implicated, such as cancer treatment .

Cancer Research

The compound's interactions with biological molecules have been explored in cancer research, particularly concerning its effects on various cancer cell lines. For instance, it has been tested for its efficacy against glioblastoma cell lines, demonstrating potential anti-cancer activity .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Inhibition of Protein KinasesDemonstrated effective inhibition of specific kinases, suggesting therapeutic potential in oncology .
Study 2Anti-Cancer ActivityShowed promising results in inhibiting growth in glioblastoma U87MG cell lines, indicating potential for cancer treatment .
Study 3Structure Activity Relationship (SAR)Explored modifications to enhance biological activity, contributing to the understanding of its pharmacological profile .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Biological Activity/Application Key Reference
N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine Piperidin-3-ylmethyl, N,N-dimethyl C₁₃H₂₂N₅ (hypothetical) Hypothesized kinase/DYRK inhibition N/A
N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) 3-Nitro-triazole, N,N-dimethyl C₈H₁₀N₇O₂ Antimycobacterial activity against ESKAPE pathogens
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine Iodo, methylsulfonyl-piperidin-3-yl C₁₂H₁₉IN₄O₂S Potential kinase inhibitor (structural analog)
4(3-Aminocyclobutyl)pyrimidin-2-amine analogs 3-Aminocyclobutyl Variable Efflux pump (AcrA) binding, antimicrobial
SRI-32007 (Cyr997) Pyrrolo-pyrimidine core C₁₅H₁₇N₅O₂S HBV core promoter inhibition
4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (11) Phenyl, pyridin-3-yl C₁₅H₁₃N₅ Antitrypanosomal (IC₅₀: ~6.8 µM)

Key Comparative Insights

Substituent-Driven Activity: The 3-nitro-triazole group in 2b confers antimycobacterial activity, likely due to nitro group redox reactivity . In contrast, the piperidin-3-ylmethyl substituent in the target compound may enhance blood-brain barrier penetration, a trait observed in kinase inhibitors like 5-iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine . Aminocyclobutyl analogs (e.g., from ) bind bacterial efflux pumps (AcrA) but act as colloidal aggregators, limiting therapeutic utility .

Biological Target Specificity: SRI-32007 () demonstrates antiviral activity against HBV, attributed to its fused pyrrolo-pyrimidine core, whereas 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine () targets trypanosomes via unknown mechanisms .

Synthetic Accessibility :

  • Chloropyrimidine intermediates (e.g., 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine) are common precursors for nucleophilic substitutions with amines or heterocycles, as seen in GP1 (General Procedure 1) . The piperidin-3-ylmethyl group may require specialized coupling reagents or protecting-group strategies.

SAR Trends :

  • N,N-Dimethylamine at the 2-position improves solubility and metabolic stability compared to primary amines (e.g., 2c in ) .
  • Bulky substituents (e.g., methylsulfonyl-piperidine in ) may hinder off-target interactions but reduce synthetic yields .

Biological Activity

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with a piperidine moiety and two methyl groups attached to the nitrogen atom, which enhances its chemical reactivity and biological interactions. The structural characteristics suggest versatility in various applications, including pharmacology and biochemistry.

  • Molecular Formula : C₁₂H₂₀N₄
  • Molar Mass : 220.314 g/mol
  • Boiling Point : Approximately 362.5°C

These properties indicate the compound's stability under various conditions, making it suitable for further biological evaluations.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, which is critical in therapeutic applications.

Potential Targets

  • Enzymes : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptors : It could interact with various receptors involved in signal transduction, impacting cellular responses.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. In vitro studies have shown effectiveness against several pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study: Antiviral Activity

A study demonstrated that this compound inhibited viral replication in cultured cells, highlighting its potential use in antiviral drug development. Specific mechanisms include interference with viral entry or replication processes.

Toxicity and Pharmacokinetics

The safety profile of this compound has been evaluated in animal models. Notably, it demonstrated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety margin for further development .

Pharmacokinetic Profile

Key pharmacokinetic parameters include:

  • Clearance Rate : 82.7 ± 1.97 mL/h/kg
  • Oral Bioavailability : 31.8% after administration at 10 mg/kg

These parameters suggest that while the compound is cleared relatively quickly from the system, it retains sufficient bioavailability for therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds known for their biological activities.

Compound NameBiological ActivityMechanism
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamideCancer treatment (tyrosine kinase inhibitor)Enzyme inhibition
Pyrido[2,3-d]pyrimidine derivativesAnti-cancer and anti-inflammatoryMulti-targeted inhibition
This compoundAntimicrobial and antiviralEnzyme/receptor modulation

This comparison illustrates that while other compounds may focus on specific pathways (like cancer treatment), this compound offers broader applications due to its versatile mechanism of action.

Q & A

Q. How to validate the compound’s stability under long-term storage conditions?

  • Answer :
  • Accelerated stability studies : Expose to 40°C/75% RH for 1–3 months and analyze via HPLC for degradation products.
  • Lyophilization : Enhances stability by removing water-sensitive groups .

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